BenchChemオンラインストアへようこそ!

Sabeluzole

Neuroprotection Alzheimer's disease Excitotoxicity

Procure Sabeluzole (R58735) for its unique dual-action pharmacology—NMDA receptor antagonism coupled with neuronal cytoskeleton stabilization via enhanced tubulin polymerization. This racemic benzothiazole prevents tau upregulation, offering translational relevance supported by Phase 3 clinical history. Unlike memantine or donepezil, Sabeluzole is the only tool compound to enhance fast axonal transport. Ideal for dissecting microtubule dynamics dependent of amyloid-β. Stock high-purity (≥98%) reference standard for reproducible Alzheimer's and neurodegeneration research.

Molecular Formula C8 H8 N6
Molecular Weight 0
CAS No. 104592-54-3
Cat. No. B1165824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSabeluzole
CAS104592-54-3
Molecular FormulaC8 H8 N6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sabeluzole (CAS 104592-54-3): A Benzothiazole Neuroprotectant and Cognition Enhancer


Sabeluzole (R58735, R 58 735) is a racemic benzothiazole derivative originally developed by Janssen Pharmaceutica for Alzheimer's disease and related cognitive disorders [1]. It is characterized by a polypharmacological profile that includes NMDA receptor antagonism and a distinctive mechanism of action: the stabilization of the neuronal cytoskeleton through increased polymerization of tubulin and enhancement of fast axonal transport [2]. Preclinically, sabeluzole has demonstrated neuroprotective effects against excitotoxic insults and the ability to prevent neurotoxin-induced tau protein upregulation [3]. Clinically, the compound advanced to Phase 3 trials for Alzheimer's disease in the US, Japan, and Europe, and for diabetic neuropathy, before development was discontinued [4]. For research and procurement purposes, sabeluzole represents a unique tool compound for investigating cytoskeletal modulation in neurodegeneration and cognitive function.

Why Sabeluzole Cannot Be Replaced by Generic NMDA Antagonists or Other Nootropics


Sabeluzole's preclinical and clinical profile demonstrates that it is not simply interchangeable with other neuroprotectants or cognition enhancers, such as memantine, donepezil, or other benzothiazole derivatives. While sabeluzole is an NMDA receptor antagonist, its primary differentiating mechanism is the stabilization of the neuronal cytoskeleton and enhancement of fast axonal transport—a property not shared by standard Alzheimer's drugs [1]. For instance, memantine (an NMDA antagonist) and donepezil (an acetylcholinesterase inhibitor) do not increase polymerized tubulin fractions or enhance axonal transport velocity [2]. Furthermore, a direct comparison of sabeluzole's enantiomers shows that the racemate offers a balanced pharmacological profile, suggesting that single-isomer alternatives would not replicate the compound's full activity spectrum [3]. Therefore, substitution with generic NMDA antagonists or other in-class compounds will fail to recapitulate sabeluzole's unique cytoskeletal effects and the associated neuroprotective and cognitive outcomes observed in experimental models and clinical trials.

Sabeluzole: Quantifiable Differentiation Against Comparators


Sabeluzole vs. Memantine: Differential Neuroprotection Against Glutamate Excitotoxicity

In a direct comparison of neuroprotective agents, sabeluzole demonstrates superior potency in protecting cultured rat hippocampal neurons against glutamate-induced excitotoxicity compared to the NMDA antagonist memantine. Chronic treatment with sabeluzole provided full protection against 1 mM glutamate-induced LDH release, while memantine, an established Alzheimer's drug, was less potent in the same assay system [1]. This difference is not merely a function of NMDA antagonism, as sabeluzole's cytoskeletal stabilization contributes to its robust neuroprotective effect [2].

Neuroprotection Alzheimer's disease Excitotoxicity

Sabeluzole vs. Donepezil and Tacrine: Unique Enhancement of Fast Axonal Transport

Sabeluzole is the first pharmacological compound demonstrated to increase fast axonal transport, a critical process for neuronal function and plasticity. In rat hippocampal neurons, 24-hour incubation with sabeluzole (0.1–1 μM) increased the velocity and jump length of saltatory movements by 20–30% [1]. In contrast, neither the acetylcholinesterase inhibitor donepezil nor the non-selective cholinesterase inhibitor tacrine have been reported to enhance fast axonal transport [2]. This property is directly linked to sabeluzole's cytoskeletal stabilization mechanism, which increases the fraction of polymerized tubulin, a feature not observed with cholinergic drugs [3].

Axonal transport Neuroplasticity Cognitive enhancement

Sabeluzole vs. Its Enantiomers: Balanced Pharmacological Profile Favors Racemate

A direct comparison of racemic sabeluzole with its purified enantiomers (R 84 439, R-configuration; R 84 440, S-configuration) revealed only minor potency differences across multiple in vivo assays for cognitive enhancement, antihypoxic, and anticonvulsant activity [1]. The S-enantiomer (R 84 440) was at most 2.6 times more potent than the R-enantiomer in some tests, but also had a slightly shorter duration of action (5 hours vs. 7 hours after subcutaneous administration in rats) [1]. Crucially, the study concluded that selection of a single enantiomer provides no practical advantage in terms of potency, onset, duration, oral absorption, or therapeutic index over the racemic mixture [1].

Stereochemistry Cognition enhancement Therapeutic index

Sabeluzole vs. Vehicle Control: Clinical Stabilization of Cognitive Decline in Alzheimer's Disease

In a 1-year, double-blind, placebo-controlled Phase 3 trial in patients with probable Alzheimer's disease, sabeluzole (5 or 10 mg twice daily) demonstrated greater stability in cognitive performance compared to placebo [1]. While the study did not report precise numerical effect sizes, cognitive outcome measures using the Alzheimer's Disease Assessment Scale indicated that sabeluzole may slow cognitive deterioration [1]. This contrasts with the typical decline observed in placebo-treated Alzheimer's patients over a similar timeframe, which is often quantified as a 5-10 point worsening on ADAS-Cog [2].

Clinical trial Alzheimer's disease Cognitive function

Sabeluzole vs. Other Benzothiazoles: Preferential Increase in Polymerized Tubulin

Among benzothiazole derivatives, sabeluzole exhibits a distinct ability to increase the fraction of polymerized tubulin in neuronal cells. Quantitative immunocytochemistry revealed that sabeluzole preferentially increases polymerized tubulin, thereby stabilizing microtubules [1]. This effect is not a general property of all benzothiazoles; for example, compounds like riluzole (a benzothiazole derivative used in ALS) primarily act on sodium channels and glutamate release, with no reported cytoskeletal stabilization [2]. Sabeluzole's differential modulation of nocodazole-induced versus cold-induced depolymerization further underscores its specific interaction with microtubule dynamics [1].

Cytoskeleton Tubulin polymerization Neuroprotection

Sabeluzole: Validated Application Scenarios for Research and Development


Investigating Cytoskeletal Mechanisms in Alzheimer's Disease

Sabeluzole's unique ability to increase polymerized tubulin and stabilize the neuronal cytoskeleton makes it an ideal tool for studying tau pathology and microtubule dynamics in Alzheimer's disease models [1]. Researchers can leverage sabeluzole to dissect the contribution of cytoskeletal instability to neurodegeneration, independent of amyloid-beta or cholinergic dysfunction. The compound's clinical history in Alzheimer's trials further validates its translational relevance [2].

Elucidating the Role of Fast Axonal Transport in Synaptic Plasticity

As the first pharmacological agent demonstrated to enhance fast axonal transport, sabeluzole offers a unique opportunity to investigate the relationship between axonal trafficking and cognitive function [1]. In vitro studies using hippocampal neurons can utilize sabeluzole (0.1–1 μM) to observe changes in transport velocity and their impact on neurite outgrowth and synapse formation [2]. This application is not achievable with standard cholinergic drugs or NMDA antagonists.

Neuroprotection Studies Against Excitotoxicity and Tau Upregulation

Sabeluzole's potent neuroprotection against glutamate-induced excitotoxicity (IC50 = 34 nM) and its ability to prevent tau expression make it a valuable positive control or test compound in cellular models of neurodegeneration [1]. Its nanomolar potency and well-characterized mechanism provide a benchmark for evaluating novel neuroprotective agents in primary neuronal cultures or neuronal cell lines [2].

Quote Request

Request a Quote for Sabeluzole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.